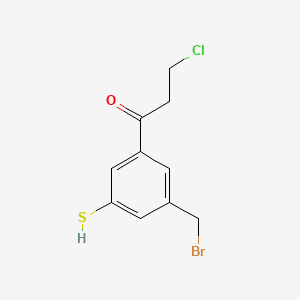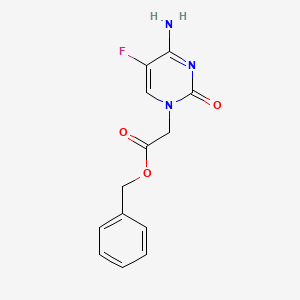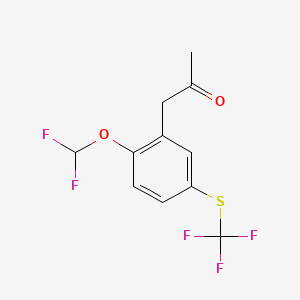
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with a unique structure that includes both difluoromethoxy and trifluoromethylthio groups
准备方法
The synthesis of 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxy group: This can be achieved by reacting a suitable phenol derivative with difluoromethyl ether under basic conditions.
Introduction of the trifluoromethylthio group: This step often involves the reaction of the intermediate with trifluoromethylthiolating agents such as trifluoromethyl phenyl sulfone.
Formation of the propan-2-one moiety: This can be accomplished through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
化学反应分析
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
科学研究应用
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Material Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethoxy group can enhance metabolic stability, while the trifluoromethylthio group can improve binding affinity to target proteins.
相似化合物的比较
Similar compounds to 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one include:
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with different positions of the functional groups, which can lead to different chemical properties and reactivity.
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one:
These comparisons highlight the importance of the position of functional groups in determining the properties and applications of these compounds.
属性
分子式 |
C11H9F5O2S |
|---|---|
分子量 |
300.25 g/mol |
IUPAC 名称 |
1-[2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5O2S/c1-6(17)4-7-5-8(19-11(14,15)16)2-3-9(7)18-10(12)13/h2-3,5,10H,4H2,1H3 |
InChI 键 |
IHYZRQMFQGPHTO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-(piperidin-1-YL)ethan-1-one](/img/structure/B14051826.png)
![tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14051830.png)
![4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B14051838.png)
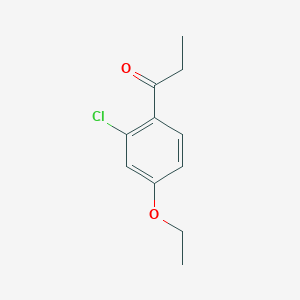
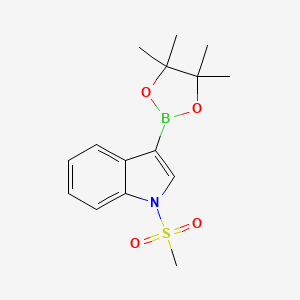
![6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14051864.png)
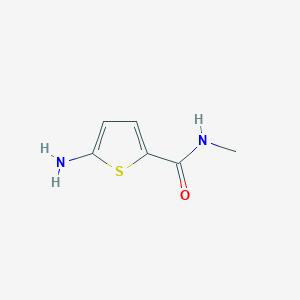

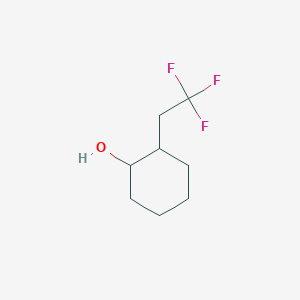
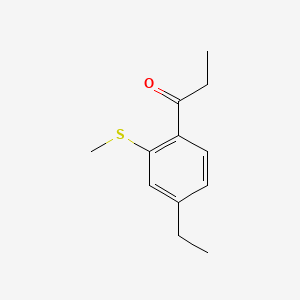
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)

